molecular formula C19H12BrN5 B3878835 5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3878835
M. Wt: 390.2 g/mol
InChI Key: JEVCNSIEHLNYPA-GXDHUFHOSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .


Molecular Structure Analysis

The molecular structure of pyrazoles involves a five-membered ring with two nitrogen atoms. The specific structure of “5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile” would include these elements, along with a bromophenyl group, a cyanovinyl group, and a phenyl group .

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary widely depending on their specific structure and the biological system they interact with. Some pyrazoline derivatives have shown inhibitory effects on enzymes like acetylcholinesterase .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Some pyrazoles can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research of pyrazoles and their derivatives could involve the synthesis of new compounds with potential biological activities, and the exploration of their mechanisms of action .

Properties

IUPAC Name

5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5/c20-15-8-6-13(7-9-15)10-14(11-21)18-17(12-22)19(23)25(24-18)16-4-2-1-3-5-16/h1-10H,23H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCNSIEHLNYPA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(C=C3)Br)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(C=C3)Br)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

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